molecular formula C44H54Si2 B153593 6,13-Bis(triisopropylsilylethynyl)pentacene CAS No. 373596-08-8

6,13-Bis(triisopropylsilylethynyl)pentacene

Cat. No. B153593
M. Wt: 639.1 g/mol
InChI Key: FMZQNTNMBORAJM-UHFFFAOYSA-N
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Description

6,13-Bis(triisopropylsilylethynyl)pentacene is a molecule that has garnered significant attention due to its role as a prototypical organic semiconductor and its potential applications in photovoltaic materials. Its electrochemical properties are of particular interest, as they are crucial for its function in electronic devices .

Synthesis Analysis

The synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene involves electrochemical processes. Upon one-electron oxidation, the molecule exhibits a unique reactivity pattern. The electrochemically induced (4 + 2) cycloaddition reaction involves one of the triisopropylsilylethynyl substituents and leads to the formation of a complex scaffold. This scaffold includes an intact pentacene, an anthracene, and a phenylene unit, which are electronically distinct from one another .

Molecular Structure Analysis

Quantum chemical calculations suggest that the central cycloaddition reaction during the synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene should be considered a two-step process. This involves a distonic radical cation intermediate, leading to a complex molecular structure that is significant for its electronic properties .

Chemical Reactions Analysis

The electrochemical oxidation of 6,13-Bis(triisopropylsilylethynyl)pentacene leads to the formation of a radical cation and subsequently a dication. The radical cation is characterized by ESR and UV/Vis/NIR spectroscopy, while the dication shows chemical reversibility on fast timescales but exhibits follow-up reactivity on slower timescales . The oxidation-cycloaddition-reduction sequence elaborated in the studies provides insight into the molecule's reactivity and the formation of the complex scaffold .

Physical and Chemical Properties Analysis

The electrochemical and spectroscopic investigations of 6,13-Bis(triisopropylsilylethynyl)pentacene have revealed important parameters such as formal potentials, electron transfer rate constants, and electron stoichiometry. The diffusion coefficients in different electrolytes were estimated from electrochemical data and pulse gradient spin echo NMR spectroscopy. These properties are essential for understanding the behavior of the molecule in electronic applications . The electrochemical redox properties of the product from the cycloaddition reaction are explained by the superimposed cyclic voltammetric features of the pentacene and anthracene moieties, indicating the complex interplay of the different units within the molecule .

Scientific Research Applications

Photo-sensing and Imaging

6,13-Bis(triisopropylsilylethynyl) pentacene (TIPS pentacene) has been studied for its application in photo-sensing. For instance, ink-jet printed TIPS pentacene films in suspended top-contact phototransistors exhibited a significant current modulation under steady-state illumination, suggesting their potential as low-cost, high-performance photo-sensing elements for digital imaging applications (Kim et al., 2010).

Organic Electronics and Field-Effect Transistors

TIPS pentacene has been extensively researched for use in organic electronics, particularly in organic field-effect transistors (OFETs). Studies have explored various chemical modifications and their effects on charge transport properties. For example, the introduction of norbornadienyl substituents to TIPS pentacene altered its charge carrier mobility, demonstrating the impact of chemical modifications on electronic performance (Paulus et al., 2016).

Photovoltaics

TIPS pentacene has also been identified as a promising material in the field of photovoltaics. The addition of electron-withdrawing nitrile functional groups to TIPS pentacene creates an n-type material suitable as an acceptor in organic solar cells. This versatility in tuning energy levels and controlling film morphology has significant implications for solar cell applications (Lim et al., 2009).

Stability and Photodegradation

The stability of TIPS pentacene, particularly against photodegradation, is a crucial area of research. Studies have found that TIPS pentacene exhibits remarkable stability in solution compared to unsubstituted pentacene, which is attributed to the alkynyl substitution that reduces the rate of photooxidation (Maliakal et al., 2004).

Charge Transport and Interactions

Research has delved into the intramolecular and intermolecular electronic interactions of TIPS pentacene and its derivatives. These studies are fundamental in understanding how functionalization affects the electronic behavior of these materials, particularly in terms of charge transfer properties and electrical conductivity (Griffith et al., 2012).

Polymorphism and Crystal Engineering

The polymorphism of TIPS pentacene, influenced by conjugated polymer additives, offers new avenues for manipulating unit cell structure and charge transport in organic semiconductors. This research has implications for enhancing long-range order and charge transport in high-performance, solution-processed small molecule organic semiconductors (Chen et al., 2013).

Safety And Hazards

TIPS-pentacene is light-sensitive, air-sensitive, and moisture-sensitive . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin .

properties

IUPAC Name

tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZQNTNMBORAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573717
Record name [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,13-Bis(triisopropylsilylethynyl)pentacene

CAS RN

373596-08-8
Record name [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,13-Bis(triisopropylsilylethynyl)pentacene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
SH Lee, MH Choi, SH Han, DJ Choo, J Jang… - Organic …, 2008 - Elsevier
We have studied the performance improvement of organic thin-film transistor (OTFT) with a solution based TIPS pentacene (6,13-bis(triisopropylsilylethynyl)pentacene) by inkjet printing…
Number of citations: 153 www.sciencedirect.com
C Ramanan, AL Smeigh, JE Anthony… - Journal of the …, 2012 - ACS Publications
The photophysics and morphology of thin films of N,N-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-bis(dicarboximide) (1) and the 1,7-diphenyl (2) and 1,7-bis(3,5-di-tert-butylphenyl) (3) …
Number of citations: 275 pubs.acs.org
Z Zhou, L Ma, D Guo, X Zhao, C Wang… - The Journal of …, 2020 - ACS Publications
Singlet fission (SF) converts a singlet exciton into two triplet excitons and holds great potential in the photovoltaic field. The triplet pair state is proposed to play an important role in SF. …
Number of citations: 16 pubs.acs.org
B Gunduz, F Yakuphanoglu - Sensors and Actuators A: Physical, 2012 - Elsevier
The effects of UV and white light illuminations on the electrical and photosensing properties of the 6,13-bis(triisopropylsilylethynyl)pentacene thin film transistor were investigated. The …
Number of citations: 38 www.sciencedirect.com
KA Mohamad, FN Rusnan, DMH Seria… - AIP Conference …, 2015 - pubs.aip.org
Investigation on the physical characterization and comparison of organic thin film based on a soluble 6, 13-bis (triisopropylsilylethynyl)(TIPS) pentacene is reported. Oriented thin-films …
Number of citations: 3 pubs.aip.org
K Sakamoto, J Ueno, K Bulgarevich, K Miki - Applied Physics Letters, 2012 - pubs.aip.org
Using a modified flow-coating method, bottom-gate/bottom-contact type organic field-effect transistors (OFETs) with a highly oriented active layer of 6, 13-bis (triisopropylsilylethynyl) …
Number of citations: 78 pubs.aip.org
F Yakuphanoglu, B Gunduz - Synthetic metals, 2012 - Elsevier
TIPS-pentacene transistors were fabricated using thermal evaporation technique with different thicknesses of the active layer (TIPS-pentacene) and various channel widths deposited …
Number of citations: 34 www.sciencedirect.com
JH Bae, J Park, CM Keum, WH Kim, MH Kim, SO Kim… - Organic …, 2010 - Elsevier
We report the thermal annealing effect on the mobility enhancement, the crack development, and the stability of 6,13-bis(triisopropylsilylethynyl) (TIPS)-pentacene field-effect transistors (…
Number of citations: 73 www.sciencedirect.com
J Belasco, SK Mohapatra, Y Zhang, S Barlow… - Applied Physics …, 2014 - pubs.aip.org
Precise control of the electrical characteristics of organic field-effect transistors is essential for their use in integrated circuits. In addition to the mobility, the threshold voltage, V th, is a …
Number of citations: 38 pubs.aip.org
BD Naab, S Himmelberger, Y Diao… - Advanced …, 2013 - Wiley Online Library
An N-Type organic thin-film transistor (OTFT) based on doped 6, 13-Bis (triisopropylsilylethynyl) pentacene is presented. A transition from p-type to n-type occurrs with increasing doping …
Number of citations: 108 onlinelibrary.wiley.com

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